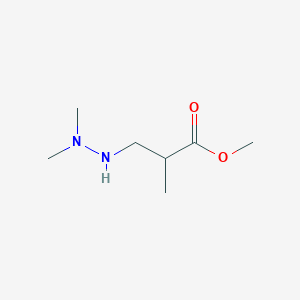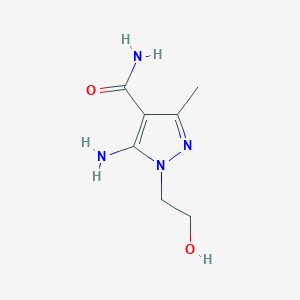
Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate is a chemical compound with a unique structure that includes a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate typically involves the reaction of methyl acrylate with 1,1-dimethylhydrazine. The reaction is carried out under cooling conditions, followed by heating to form the desired product . The product is then purified through recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient purification techniques and optimization of reaction conditions are crucial to ensure high yield and purity .
化学反応の分析
Types of Reactions
Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity .
類似化合物との比較
Similar Compounds
- Methyl 3-(2,2,2-trimethylhydrazinyl)propanoate
- Methyl 3-(2,2-dimethylhydrazino)propanoate
Uniqueness
Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate is unique due to its specific hydrazine structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds .
特性
CAS番号 |
4748-99-6 |
|---|---|
分子式 |
C7H16N2O2 |
分子量 |
160.21 g/mol |
IUPAC名 |
methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate |
InChI |
InChI=1S/C7H16N2O2/c1-6(7(10)11-4)5-8-9(2)3/h6,8H,5H2,1-4H3 |
InChIキー |
WOYCSOQJDWFOLA-UHFFFAOYSA-N |
正規SMILES |
CC(CNN(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)











